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Compound of Interest

Compound Name: 4,5-Dimethylisatin

Cat. No.: B1605237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its isomers are fundamental scaffolds in medicinal chemistry,

exhibiting a wide range of biological activities. A thorough understanding of their structural and

electronic properties is crucial for the rational design of novel therapeutic agents. This guide

provides a comparative analysis of the spectroscopic data for isatin and its representative

isomers, including 5-methylisatin, 5-chloroisatin, and N-methylisatin. The data presented

herein, derived from nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-

Vis) spectroscopy, and mass spectrometry (MS), offers key insights into the influence of

substituent effects on the spectroscopic properties of the isatin core.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for isatin and its

selected isomers, facilitating a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
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Proton Isatin[1] 5-Methylisatin 5-Chloroisatin
N-
Methylisatin[2]

N-H 11.02 (s)
~10.71-11.29 (s)

[3]
~11.0 (s) -

H-4
7.49 (d, J=7.8

Hz)
~7.30 (d) ~7.60 (d) 7.60-7.54 (m)

H-5
6.90 (d, J=7.8

Hz)
- - 7.12-7.08 (m)

H-6 7.56 (t) ~7.40 (d) ~7.55 (dd) 7.60-7.54 (m)

H-7 7.12 (t) ~6.80 (s) ~6.90 (d) 6.88 (d)

N-CH₃ - - - 3.22 (s)

5-CH₃ - ~2.32 (s)[3] - -

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Isatin
5-
Methylisatin[3]

5-
Chloroisatin[4]

N-
Methylisatin[2]

C-2 (C=O) ~184.0 ~142.0 182.3 154.4

C-3 (C=O) ~159.0 ~140.0 157.7 163.2

C-3a ~118.0 ~118.0 118.2 115.6

C-4 ~124.0 ~125.0 125.2 123.2

C-5 ~138.0 ~133.0 129.7 125.3

C-6 ~125.0 ~139.0 137.8 133.9

C-7 ~112.0 ~112.0 111.2 110.0

C-7a ~150.0 ~148.0 149.7 150.3

N-CH₃ - - - 26.3

5-CH₃ - ~21.0 - -
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Table 3: IR Absorption Frequencies (cm⁻¹) in KBr

Functional
Group

Isatin[1][5] 5-Methylisatin 5-Chloroisatin N-Methylisatin

N-H Stretch 3188 (broad) ~3200 (broad) ~3200 (broad) -

C=O Stretch

(Amide)
1740 ~1730 ~1735 ~1734[2]

C=O Stretch

(Ketone)
1620 ~1615 ~1610 ~1653[2]

Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Methanol

Transition Isatin[6][7] 5-Methylisatin 5-Chloroisatin N-Methylisatin

π → π 295-297 ~298 ~300 ~305

n → π 416-420 ~410 ~425 ~430

Table 5: Mass Spectrometry Data (m/z)

Ion/Fragment Isatin[8][9] 5-Methylisatin 5-Chloroisatin
N-
Methylisatin[9]

[M+H]⁺ 148 162 182/184 162

[M-H]⁻ 146 160 180/182 160

[M-CO+H]⁺ 120 134 154/156 134

[M-Alkyl]⁺ - - - 148

Experimental Protocols
A generalized methodology for the acquisition of the comparative spectroscopic data is outlined

below. Specific parameters may vary based on the instrumentation and experimental

conditions.
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1. NMR Spectroscopy

Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as

DMSO-d₆ or CDCl₃, at a concentration of 5-10 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.[10]

2. IR Spectroscopy

Sample Preparation: Solid samples are prepared as KBr pellets or as a mull in Nujol.

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Spectra are typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

3. UV-Vis Spectroscopy

Sample Preparation: Solutions of the compounds are prepared in a UV-transparent solvent,

such as methanol or ethanol, at a concentration of approximately 10⁻⁵ M.[7]

Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition: The absorption spectra are recorded over a wavelength range of 200-800

nm. The solvent is used as a blank for baseline correction.[7]

4. Mass Spectrometry

Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or

acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid

chromatography.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is commonly used.

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. For

fragmentation studies, tandem mass spectrometry (MS/MS) is performed.[8][9]

Mandatory Visualization
Caption: Workflow for comparative spectroscopic analysis of isatin isomers.

Caption: Structures of Isatin and its representative isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1605237#comparative-analysis-of-spectroscopic-
data-for-isatin-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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